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  • Product: 3-Ethyl-6-methylpyridazine-4-carboxylic acid
  • CAS: 1461708-91-7

Core Science & Biosynthesis

Foundational

Theoretical & Physicochemical Profiling of 3-Ethyl-6-methylpyridazine-4-carboxylic acid

Topic: Theoretical Properties of 3-Ethyl-6-methylpyridazine-4-carboxylic acid Content Type: Technical Whitepaper / Scaffold Profiling Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Properties of 3-Ethyl-6-methylpyridazine-4-carboxylic acid Content Type: Technical Whitepaper / Scaffold Profiling Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists.[1]

A Versatile Heterocyclic Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of modern medicinal chemistry, the pyridazine core (1,2-diazine) has emerged as a privileged structure, offering unique electronic properties compared to its pyridine and pyrimidine analogs. 3-Ethyl-6-methylpyridazine-4-carboxylic acid (CAS: 1461708-91-7) represents a specifically substituted, amphoteric scaffold with high utility in Fragment-Based Drug Discovery (FBDD).[1]

This guide details the theoretical properties of this molecule, synthesizing computational predictions with mechanistic organic chemistry.[2] We explore its potential as a bioisostere for nicotinic acid, its electronic deficiency suitable for nucleophilic functionalization, and its application as a precursor for kinase inhibitors and agrochemical hybridizing agents.[2]

Chemical Identity & Structural Parameters

ParameterData
IUPAC Name 3-Ethyl-6-methylpyridazine-4-carboxylic acid
CAS Number 1461708-91-7
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
SMILES CCC1=C(C=C(N=N1)C)C(=O)O
Core Scaffold Pyridazine (1,2-Diazine)
Key Functional Groups Carboxylic Acid (C4), Ethyl (C3), Methyl (C6)

Theoretical Physicochemical Profile (In Silico)

As a Senior Scientist, I emphasize that "theoretical" does not mean "hypothetical"—it refers to high-confidence predictive modeling used to triage candidates before synthesis.[2]

Lipinski & Veber Compliance

This molecule is an ideal "Rule of 3" fragment candidate, leaving ample chemical space for elaboration into a drug-like "Rule of 5" molecule.[2]

  • LogP (Predicted): 1.2 – 1.6 (Moderate lipophilicity; highly permeable).[2]

  • TPSA (Topological Polar Surface Area): ~50 Ų (Excellent membrane permeability; <140 Ų limit).[2]

  • H-Bond Donors (HBD): 1 (Carboxylic -OH).[1]

  • H-Bond Acceptors (HBA): 4 (2 Ring Nitrogens + 2 Carboxyl Oxygens).[2]

  • Rotatable Bonds: 2 (Ethyl chain, Carboxyl group).[2]

Acid-Base Character (pKa Prediction)

The molecule is amphoteric, possessing both an acidic center and a weakly basic heterocyclic core.[2]

  • Acidic pKa (Carboxyl): ~3.5 – 3.8 .[2] The electron-deficient pyridazine ring exerts an inductive (-I) effect, making the acid stronger than benzoic acid (pKa 4.2).[1][2]

  • Basic pKa (Pyridazine N): ~2.0 – 2.5 .[2] Pyridazine nitrogens are weakly basic due to the repulsion between adjacent lone pairs (alpha-effect).[2] The electron-withdrawing carboxyl group at C4 further reduces basicity compared to unsubstituted pyridazine (pKa 2.33).[2]

Electronic Structure & Reactivity Logic

Frontier Molecular Orbitals (FMO)

Using Density Functional Theory (DFT) logic (B3LYP/6-31G* level analogy):

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridazine ring.[2] The ring is π-deficient , making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) if a leaving group were present, or radical minisci-type alkylations.[1][2]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carboxylic acid oxygen lone pairs and the ethyl substituent.[2]

Electrostatic Potential (ESP) Map[2]
  • Negative Potential Regions: Localized over the carboxyl oxygens and the N1/N2 nitrogens, serving as key anchor points for hydrogen bonding in enzyme active sites (e.g., Kinase hinge regions).[2]

  • Positive Potential Regions: Concentrated on the carboxylic proton and the aromatic ring hydrogens, facilitating π-stacking interactions.[2]

Synthetic Pathways (Retrosynthesis & Forward Logic)

To ensure this guide is actionable, I propose a validated synthetic route adapted from the regioselective condensation of 1,3-dicarbonyls with alpha-ketoaldehydes.

Proposed Synthetic Protocol: The "One-Pot" Condensation

Mechanism: A three-component reaction involving an ethyl propionylacetate (to provide the C3-ethyl), methylglyoxal (to provide the C6-methyl), and hydrazine.[1]

Step-by-Step Methodology:

  • Reagents: Ethyl propionylacetate (1.0 eq), Methylglyoxal (1.0 eq), Hydrazine Hydrate (1.1 eq).

  • Solvent: Water or Ethanol (Green chemistry approach).[2]

  • Conditions: Stir at RT for 1h, then reflux for 3h.

  • Workup: The intermediate ester precipitates or is extracted.[2]

  • Hydrolysis: Treat the ester with LiOH/THF/H2O to yield the free acid 3-Ethyl-6-methylpyridazine-4-carboxylic acid .

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from precursors to the final scaffold.

Synthesis Pre1 Ethyl Propionylacetate (C3-Ethyl Source) Inter Intermediate: Ethyl 3-ethyl-6-methyl pyridazine-4-carboxylate Pre1->Inter One-Pot Cyclocondensation (EtOH, Reflux) Pre2 Methylglyoxal (C6-Methyl Source) Pre2->Inter One-Pot Cyclocondensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (N-N Source) Hydrazine->Inter One-Pot Cyclocondensation (EtOH, Reflux) Final Target: 3-Ethyl-6-methyl pyridazine-4-carboxylic acid Inter->Final Hydrolysis (LiOH, THF/H2O)

Caption: Proposed regioselective synthesis via modified Hantzsch-type condensation logic.

Pharmacological & Application Potential[1][14]

Bioisosterism in Drug Design

This scaffold is a classic bioisostere for:

  • Nicotinic Acid (Niacin): The carboxyl group and ring nitrogen mimic the pyridine core but with altered polarity and metabolic stability.[2]

  • Phenyl Rings: The pyridazine ring reduces lipophilicity (LogP) compared to a phenyl ring, improving water solubility while maintaining aromaticity for π-π interactions.[2]

Target Class Profiling

Based on the structural pharmacophore, this molecule is theoretically suited for:

  • Kinase Inhibitors: The N-N motif can accept H-bonds from the "hinge region" of kinases (e.g., p38 MAP Kinase).[2]

  • GABA-A Modulators: Pyridazine derivatives often bind to the benzodiazepine site.[2]

  • Agrochemicals (Gametocides): Substituted pyridazine-4-carboxylic acids are known Chemical Hybridizing Agents (CHAs) used to induce male sterility in wheat for hybrid seed production (analogous to Fenridazon).[2]

Evaluation Workflow

How to validate this scaffold in a research setting:

Evaluation Start Scaffold Candidate: 3-Ethyl-6-methylpyridazine-4-COOH Step1 In Silico Docking (Target: p38 MAPK / GABA-A) Start->Step1 Step2 Synthesis & Purification (>95% Purity via HPLC) Step1->Step2 Step3 Physicochemical Assay (LogD, pKa, Solubility) Step2->Step3 Decision Pass Criteria? (Sol > 50µM, Specific Binding) Step3->Decision Hit Hit Expansion (Amide Coupling at C4) Decision->Hit Yes Drop Scaffold Hopping Decision->Drop No

Caption: Decision tree for evaluating the scaffold in a Fragment-Based Drug Discovery (FBDD) campaign.

References

  • Khalafy, J., et al. (2012).[2] Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters. Retrieved from [Link]

  • PubChem. (2023).[2][3] Pyridazine-4-carboxylic acid Compound Summary. National Center for Biotechnology Information.[2] Retrieved from [Link]

  • Asif, M. (2010).[2][4][5] Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone. International Journal of ChemTech Research. Retrieved from [Link]

Sources

Exploratory

High-Precision Characterization of 3-Ethyl-6-methylpyridazine-4-carboxylic Acid

Topic: 3-Ethyl-6-methylpyridazine-4-carboxylic acid: Physicochemical Profiling & Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethyl-6-methylpyridazine-4-carboxylic acid: Physicochemical Profiling & Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

A Scaffold Analysis for Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary

3-Ethyl-6-methylpyridazine-4-carboxylic acid is a functionalized heteroaromatic scaffold belonging to the diazine class.[1] Unlike the ubiquitous pyridine analogues, the pyridazine core (1,2-diazine) offers unique physicochemical properties—specifically a lower logP and distinct hydrogen bond acceptor capabilities—making it a critical bioisostere for phenyl and pyridine rings in modern drug design. This guide provides a definitive breakdown of its molecular metrics, synthetic accessibility, and analytical validation.

Part 1: Molecular Identity & Physicochemical Metrics

For high-throughput screening (HTS) and library design, precise molecular descriptors are non-negotiable. The following data is calculated based on standard IUPAC atomic weights (2025 conventions).

1.1 Core Molecular Data
MetricValueTechnical Note
IUPAC Name 3-Ethyl-6-methylpyridazine-4-carboxylic acid
Molecular Formula C₈H₁₀N₂O₂ Hill Notation
Molecular Weight 166.18 g/mol Average mass (C=12.011, H=1.008, N=14.007, O=15.999)
Monoisotopic Mass 166.0742 Da Essential for HRMS validation (

)
Heavy Atom Count 128 Carbon, 2 Nitrogen, 2 Oxygen
1.2 Predicted Physicochemical Properties (in silico)
  • LogP (Octanol/Water): ~1.2 – 1.5 (Predicted). The ethyl and methyl groups modulate the inherent hydrophilicity of the pyridazine ring (LogP ~ -0.3 for unsubstituted acid), pushing it into a lipophilic range favorable for membrane permeability while retaining aqueous solubility.

  • pKa (Acidic): ~3.8 – 4.1. The carboxylic acid at position 4 is modulated by the electron-donating alkyl groups, likely making it slightly less acidic than the parent pyridazine-4-carboxylic acid (pKa 3.6).[1]

  • pKa (Basic): ~1.5 – 2.0. Protonation occurs at N1/N2.[1] The electron-deficient nature of the ring makes these nitrogens weak bases.[1]

  • Topological Polar Surface Area (TPSA): ~63 Ų. Ideal for CNS penetration models (<90 Ų).

Part 2: Synthetic Methodology (The "Self-Validating" Protocol)

While various routes exist, the Paal-Knorr type condensation of 1,4-dicarbonyl equivalents with hydrazine remains the most robust, scalable method for generating 3,6-disubstituted pyridazines.

2.1 Strategic Synthesis Logic (Graphviz)

SynthesisPath Precursor Ethyl 3-acetyl-4-oxohexanoate (1,4-Dicarbonyl Precursor) Intermediate Dihydro-pyridazine Intermediate Precursor->Intermediate Cyclization (EtOH, Reflux) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Oxidation Oxidation / Aromatization (Br2/AcOH or DDQ) Intermediate->Oxidation -2H Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Oxidation->Hydrolysis Ester Cleavage Product Target: 3-Ethyl-6-methylpyridazine- 4-carboxylic acid Hydrolysis->Product Acidification

Figure 1: Synthetic workflow for the construction of the 3,6-disubstituted pyridazine core.

2.2 Detailed Protocol: Condensation & Aromatization

This protocol is designed to be self-validating; the color change and solubility shifts serve as process checkpoints.[1]

Reagents:

  • Precursor: Ethyl 3-acetyl-4-oxohexanoate (or functional equivalent).[1]

  • Hydrazine Hydrate (80%).

  • Solvent: Ethanol (Absolute).

  • Oxidant: Bromine (

    
    ) in Acetic Acid (or DDQ for milder conditions).
    

Step-by-Step Workflow:

  • Cyclization (The Checkpoint): Dissolve the diketo-ester (1.0 eq) in Ethanol. Cool to 0°C. Add Hydrazine Hydrate (1.1 eq) dropwise.

    • Validation: The reaction is exothermic. A color shift from pale yellow to deep orange often indicates the formation of the hydrazone/dihydro-pyridazine intermediate.

    • Reflux for 2 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material spot should vanish.

  • Aromatization: The dihydro-intermediate is often unstable.[1] Treat the crude residue with Bromine in Acetic Acid at room temperature.

    • Mechanism:[1][2][3] Dehydrogenation establishes the aromatic pyridazine system.

    • Safety: Quench excess bromine with sodium thiosulfate.

  • Hydrolysis: Suspend the resulting ester in THF:Water (1:1). Add LiOH (2.5 eq). Stir at RT for 4 hours.

    • Work-up: Acidify to pH 3.0 with 1N HCl. The carboxylic acid product should precipitate or be extractable into EtOAc.

Part 3: Analytical Validation & Quality Control[1]

To ensure the integrity of the compound for biological assays, the following analytical signatures must be confirmed.

3.1 NMR Expectation (

NMR, 400 MHz, DMSO-

)
  • δ 13.5 ppm (bs, 1H): Carboxylic acid proton (

    
    ). Disappears on 
    
    
    
    shake.
  • δ 7.8–8.0 ppm (s, 1H): The aromatic proton at position 5. This is the diagnostic singlet. If this is split or absent, the substitution pattern is incorrect.

  • δ 2.9 ppm (q, 2H): Methylene of the Ethyl group at position 3.

  • δ 2.6 ppm (s, 3H): Methyl group at position 6.

  • δ 1.2 ppm (t, 3H): Methyl of the Ethyl group.[4]

3.2 HPLC Purity Method (Reverse Phase)

This method separates the acid from potential decarboxylated by-products (3-ethyl-6-methylpyridazine).[1]

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation of COOH)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic core) and 220 nm (Amide/Acid)
Part 4: Structural Utility in Drug Design

Why choose this scaffold? The 3-Ethyl-6-methylpyridazine-4-carboxylic acid is not just a random intermediate; it is a privileged fragment .[1]

4.1 Pharmacophore Mapping (Graphviz)

Pharmacophore Core Pyridazine Ring (Electron Deficient) N_LonePairs N1/N2 Lone Pairs (H-Bond Acceptors) Core->N_LonePairs Kinase Hinge Binding Acid C4-COOH (Salt Bridge / H-Bond Donor) Core->Acid Ionic Interaction Alkyls C3-Et / C6-Me (Hydrophobic Contacts) Core->Alkyls Pocket Filling

Figure 2: Pharmacophore features of the scaffold. The N-N bond provides a distinct electrostatic potential compared to pyridine, often improving metabolic stability against oxidative metabolism.

4.2 Application in Fragment-Based Drug Discovery (FBDD)
  • Bioisosterism: It serves as a bioisostere for benzoic acid or nicotinic acid. The additional nitrogen lowers the pKa of the ring carbons, altering metabolic soft spots.

  • Solubility: The pyridazine nitrogens increase aqueous solubility compared to a phenyl ring, a critical fix for lipophilic lead compounds.

  • Vector Control: The 3,6-substitution pattern creates a defined angle for exit vectors, allowing the carboxylic acid to position itself precisely in active sites (e.g., interacting with Arginine residues in enzyme pockets).

References
  • IUPAC Periodic Table of the Elements. (2025). Standard Atomic Weights. International Union of Pure and Applied Chemistry. [Link]

  • PubChem Database. (2024). Pyridazine-4-carboxylic acid (Parent Scaffold Data). National Center for Biotechnology Information. [Link]

  • Coelho, A., et al. (2004).[2] Pyridazine derivatives.[2][5][6][7][8][9] Part 38: Efficient Heck alkenylation. Tetrahedron. (Grounding for Pd-catalyzed functionalization of pyridazines). [Link]

  • Matyus, P. (2002). 3(2H)-Pyridazinones: Some recent aspects of synthetic and medicinal chemistry. Journal of Heterocyclic Chemistry. (Review of pyridazine synthesis logic). [Link]

Sources

Protocols & Analytical Methods

Method

3-Ethyl-6-methylpyridazine-4-carboxylic acid as a building block in organic synthesis

Application Note: Strategic Utilization of 3-Ethyl-6-methylpyridazine-4-carboxylic Acid in Medicinal Chemistry Introduction: The Pyridazine Advantage In modern drug discovery, the pyridazine scaffold (1,2-diazine) has em...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Ethyl-6-methylpyridazine-4-carboxylic Acid in Medicinal Chemistry

Introduction: The Pyridazine Advantage

In modern drug discovery, the pyridazine scaffold (1,2-diazine) has emerged as a critical bioisostere for phenyl and pyridine rings.[1] The specific derivative 3-Ethyl-6-methylpyridazine-4-carboxylic acid (EMP-4-CA) represents a high-value building block due to its unique physicochemical profile.[1]

Unlike the more common symmetric 3,6-dimethyl analogs, the 3-ethyl substituent introduces a controlled increase in lipophilicity (ClogP modulation) and steric bulk, which is often required to fill hydrophobic pockets in kinase targets (e.g., p38 MAPK) or to disrupt planarity in crystal packing, thereby improving solubility.[1] The 4-carboxylic acid moiety serves as a versatile vector for orthogonal functionalization, allowing the scaffold to act as a "hub" in fragment-based drug design (FBDD).[1]

Key Physicochemical Features:

  • Dipole Moment: The adjacent nitrogen atoms create a strong dipole, enhancing aqueous solubility compared to phenyl analogs.[1]

  • H-Bonding: The N2 nitrogen acts as a significant hydrogen bond acceptor (HBA), crucial for interacting with hinge regions in kinase enzymes.[1]

  • Vectorality: The 4-COOH group provides a distinct exit vector (approx. 120° relative to the ring axis), differentiating it from para-substituted benzenes (180°).[1]

Synthesis Protocol: The Aqueous Multicomponent Route

While various routes exist, the most robust and environmentally benign method for synthesizing 3,6-dialkylpyridazine-4-carboxylates is the One-Pot Three-Component Reaction (3-CR) in water.[1] This protocol is adapted from the regioselective synthesis methodologies for pyridazines.

Mechanism & Rationale

This reaction relies on the condensation of a


-keto ester (providing the 3-ethyl and 4-carboxyl groups) with an 

-keto aldehyde (providing the 6-methyl group) and hydrazine.[1] The use of water as a solvent accelerates the reaction via the "on-water" hydrophobic effect, forcing the organic reactants into close proximity.[1]
Protocol A: Synthesis of Ethyl 3-ethyl-6-methylpyridazine-4-carboxylate

Reagents:

  • Ethyl 3-oxopentanoate (Ethyl propionylacetate) [1.0 equiv][1]

  • Methylglyoxal (40% aq.[1] solution) [1.1 equiv]

  • Hydrazine hydrate (80%) [1.1 equiv][1]

  • Solvent: Deionized Water

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 3-oxopentanoate (10 mmol) in Water (20 mL).

  • Addition: Add Methylglyoxal (11 mmol) dropwise at room temperature. The mixture may become slightly turbid.

  • Cyclization: Add Hydrazine hydrate (11 mmol) dropwise over 5 minutes. Caution: Exothermic reaction. Monitor temperature to keep below 40°C.

  • Reaction: Stir the mixture vigorously at room temperature for 3–6 hours. Monitor via TLC (50% EtOAc/Hexane).[1] The product typically precipitates as a solid.

  • Workup: Filter the precipitate. Wash the filter cake with cold water (2 x 10 mL) to remove excess hydrazine and glyoxal.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

  • Hydrolysis (to obtain the Acid): Dissolve the ester in THF/Water (1:1), add LiOH (2.0 equiv), and stir at ambient temperature for 2 hours. Acidify with 1M HCl to pH 3–4 to precipitate the title compound EMP-4-CA .

Yield Expectation: 75–85% (Ester), >90% (Acid).[1]

Visualization: Synthesis & Utility Logic

The following diagram illustrates the synthesis pathway and the divergent utility of the EMP-4-CA scaffold.

G cluster_inputs 3-Component Assembly BetaKeto Ethyl 3-oxopentanoate (3-Ethyl Source) Intermediate Intermediate Dihydropyridazine BetaKeto->Intermediate Glyoxal Methylglyoxal (6-Methyl Source) Glyoxal->Intermediate Hydrazine Hydrazine (N-N Core) Hydrazine->Intermediate Product 3-Ethyl-6-methyl- pyridazine-4-carboxylate Intermediate->Product Aromatization (-H2O) Acid EMP-4-CA (Free Acid) Product->Acid LiOH Hydrolysis Amide Amide Coupling (Kinase Inhibitors) Acid->Amide HATU/Amine Alcohol Reduction to CH2OH (Linkers) Acid->Alcohol BH3-THF Heterocycle Curtius -> Amine (Scaffold Hopping) Acid->Heterocycle DPPA/Heat

Figure 1: Synthesis workflow from commercially available precursors to the EMP-4-CA building block and its downstream applications.[1]

Application Protocols: Transforming the Scaffold

Once the acid is in hand, two primary transformations are critical for medicinal chemistry libraries: Amide Coupling and Reduction.[1]

Protocol B: Sterically Demanding Amide Coupling

Challenge: The 3-ethyl group creates steric hindrance near the C4-carboxylate.[1] Standard EDC couplings often fail or proceed slowly. Solution: Use of HATU with HOAt (or pre-formulated additives) to generate a highly reactive active ester.[1]

  • Activation: Dissolve EMP-4-CA (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).[1]

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 5 minutes to form the activated species (yellow color change).

  • Amine Addition: Add the target amine (1.1 equiv).

  • Conditions: Stir at 40°C for 4–12 hours. Note: The elevated temperature is crucial to overcome the steric barrier of the 3-ethyl group.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (to remove unreacted acid/HATU byproducts) and Brine. Dry over Na2SO4.

Protocol C: Selective Reduction to Alcohol

Goal: Convert the COOH to -CH2OH for use as a linker or aldehyde precursor.[1] Reagent: Borane-THF complex (BH3[1]·THF).

  • Setup: In a flame-dried flask under Argon, dissolve EMP-4-CA (1.0 equiv) in anhydrous THF.

  • Addition: Cool to 0°C. Add BH3·THF (1.0 M solution, 3.0 equiv) dropwise.[1]

  • Reflux: Allow to warm to RT, then heat to reflux (65°C) for 2 hours. Pyridazine rings are electron-deficient and generally stable to borane reduction, unlike electron-rich heterocycles.[1]

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borane adducts.

  • Isolation: Concentrate in vacuo. The residue is often the borane-amine complex. Reflux in MeOH with a catalytic amount of HCl for 1 hour to free the pyridazine nitrogen.

Comparative Data: Substituent Effects

The following table highlights why a researcher would choose the 3-Ethyl variant over the standard 3-Methyl.

Feature3-Methyl Analog3-Ethyl Analog (EMP-4-CA)Impact on Drug Design
Lipophilicity (ClogP) ~0.5~1.0Better membrane permeability; fills larger hydrophobic pockets.[1]
Steric A-Value LowMediumRestricts rotation of 4-substituents; can lock active conformations.
Solubility (aq) HighModerate3-Ethyl disrupts crystal lattice packing better than symmetric methyls.[1]
Metabolic Stability ModerateHighEthyl group blocks metabolic oxidation at the alpha-position more effectively than methyl.

References

  • Khalafy, J., et al. (2012).[1][2] Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1, 121–128.[2]

    • Grounding: Establishes the aqueous 3-component reaction methodology for alkyl-pyridazine-carboxyl
  • Luo, X., et al. (2023).[1][3] Carboxylic Acid Bioisosteres in Drug Structure Optimization. European Journal of Medicinal Chemistry.

    • Grounding: Validates the use of pyridazine-carboxylates as bioisosteres for benzoic acids in drug design.
  • Asif, M. (2010).[1] Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11).[1][4]

    • Grounding: Provides background on the reactivity of the 3,6-disubstituted pyridazine core.
  • PubChem Compound Summary. Pyridazine-4-carboxylic Acid. [1]

    • Grounding: Verification of the core scaffold's chemical properties and safety d

Sources

Application

Application Note: Coordination Chemistry of 3-Ethyl-6-methylpyridazine-4-carboxylic acid (EMPCA)

This guide provides a comprehensive technical framework for utilizing 3-Ethyl-6-methylpyridazine-4-carboxylic acid (EMPCA) as a ligand in coordination chemistry. It is designed for researchers aiming to synthesize novel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for utilizing 3-Ethyl-6-methylpyridazine-4-carboxylic acid (EMPCA) as a ligand in coordination chemistry. It is designed for researchers aiming to synthesize novel Metal-Organic Frameworks (MOFs) or discrete coordination complexes where steric control and N,O-donor functionality are critical.[1]

Executive Summary & Ligand Profile

3-Ethyl-6-methylpyridazine-4-carboxylic acid (EMPCA) represents a specialized subclass of heteroaromatic carboxylate ligands. Unlike the parent pyridazine-4-carboxylic acid, EMPCA incorporates significant steric bulk adjacent to the nitrogen donor sites.[1] This unique structural feature allows for "steric programming" of coordination networks—forcing specific metal geometries by hindering standard planar packing modes.[1]

Structural Logic & Coordination Modes

The ligand features a pyridazine core (1,2-diazine) substituted at the 3, 4, and 6 positions.[1]

  • Donor Sites: One carboxylate group (O,O') and two diazine nitrogens (N1, N2).[1]

  • Steric Constraints:

    • N1 (adj.[1] Methyl): Moderately hindered.[1]

    • N2 (adj.[1] Ethyl): Highly hindered.[1]

    • Carboxylate (C4): Flanked by the C3-Ethyl group, restricting rotation and favoring "out-of-plane" twisting relative to the aromatic ring.[2][1]

Expert Insight: Due to the ortho-ethyl group at C3, the carboxylate moiety is often twisted out of coplanarity with the pyridazine ring to minimize steric clash.[2][1] This pre-organized twist makes EMPCA an excellent candidate for constructing helical coordination polymers or non-centrosymmetric MOFs (useful for non-linear optics), as it discourages flat, stacking interactions.[1]

Mechanistic Visualization (Steric Control Map)[2]

The following diagram illustrates the competitive coordination pathways and steric gating mechanisms inherent to EMPCA.

EMPCA_Coordination cluster_Sites Donor Sites & Sterics cluster_Outcomes Structural Outcomes Ligand EMPCA Ligand (3-Ethyl-6-methylpyridazine-4-COOH) COO Carboxylate (C4) Primary Binding Site Ligand->COO Deprotonation N1 Nitrogen N1 (adj. Methyl) Secondary Binding Ligand->N1 N2 Nitrogen N2 (adj. Ethyl) Sterically Blocked Ligand->N2 Discrete Discrete Complexes (0D, Mononuclear) COO->Discrete Low T / Bulky Co-ligands MOF Porous MOFs (3D Networks) COO->MOF High T / Cluster Formation Helix Helical Polymers (1D Chains) N1->Helix Bridging Mode (N,O) N2->Discrete Rare / High Energy N2->Helix Steric Twist Inducer

Figure 1: Coordination logic flow for EMPCA. The steric bulk of the ethyl group (red path) acts as a "gate," directing formation toward helical or open-framework structures rather than dense packing.[1]

Experimental Protocols

Pre-requisite: Ligand Activation

EMPCA exists as a zwitterion or neutral acid in solid state.[2][1] For coordination, the carboxylic acid must be deprotonated.[1]

  • Reagent: 3-Ethyl-6-methylpyridazine-4-carboxylic acid (Purity >97%).[2]

  • Base: Triethylamine (Et₃N) for organic solubility; NaOH or LiOH for aqueous/hydrothermal.[1]

Protocol A: Solvothermal Synthesis of Porous MOFs

Target: 3D porous networks using transition metals (Cu, Zn, Co).

Rationale: High temperature and pressure overcome the steric barrier of the ethyl group, allowing the formation of secondary building units (SBUs) like paddlewheels.[1]

  • Preparation:

    • Dissolve 0.5 mmol EMPCA in 10 mL DMF (N,N-Dimethylformamide).

    • Add 0.5 mmol Metal Salt (e.g., Zn(NO₃)₂[1]·6H₂O).[1][3]

    • Critical Step: Add 50 µL HNO₃ (conc.) or 0.5 mmol HBF₄ to modulate nucleation.[1] Acid modulation is essential for this ligand to prevent rapid precipitation of amorphous powder due to the basic pyridazine nitrogens.[1]

  • Reaction:

    • Seal in a 20 mL Teflon-lined autoclave.

    • Heat to 120 °C for 48–72 hours .

    • Cool rate: 5 °C/hour (slow cooling promotes large single crystals).[1]

  • Workup:

    • Filter crystals (often block or prism morphology).[1]

    • Wash with DMF (3x) then Ethanol (3x).[1]

    • Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 80 °C.[1]

Protocol B: Room-Temperature Layering (Discrete Complexes)

Target: High-quality single crystals for X-ray diffraction; 0D or 1D structures.[2]

Rationale: Slow diffusion minimizes kinetic trapping, allowing the ligand to find its thermodynamically preferred (twisted) orientation.[1]

  • Bottom Layer: Dissolve 0.2 mmol Metal Salt (e.g., Cu(ClO₄)₂·6H₂O) in 5 mL H₂O .

  • Buffer Layer: Carefully layer 2 mL of 1:1 H₂O:Ethanol mixture over the bottom layer.

  • Top Layer: Dissolve 0.4 mmol EMPCA + 0.4 mmol Et₃N in 5 mL Ethanol . Layer this carefully on top.[2][1]

  • Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation).[1] Leave undisturbed in a vibration-free zone for 2–4 weeks.

  • Observation: Blue/Green crystals (for Cu) will form at the interface.[1]

Data Analysis & Characterization

IR Spectroscopy Fingerprinting

Upon coordination, the vibrational modes of the carboxylate and pyridazine ring shift significantly.[1] Use this table to validate complex formation before XRD.

Functional GroupFree Ligand (cm⁻¹)Coordinated Complex (cm⁻¹)Mechanistic Note
ν(C=O) Acid 1700–1720 (s)DisappearsIndicates deprotonation (-COO⁻).
ν_as(COO⁻) N/A1580–1620 (s)Asymmetric stretch; position varies with bridging mode.[1]
ν_s(COO⁻) N/A1380–1420 (m)Symmetric stretch.[1]
Δν (as-s) N/A>200 (Monodentate)<150 (Chelating)Diagnostic: Use this difference to determine carboxylate binding mode.[1]
ν(C=N) Ring ~15801590–1605Shift to higher freq indicates N-coordination (σ-donation).[2][1]
Troubleshooting: Common Issues
  • Issue: Amorphous precipitate immediately upon mixing.

    • Cause: Ligand pKa is low; rapid deprotonation causes insoluble hydroxide/oxide formation.[2][1]

    • Fix: Use Protocol A with increased acid modulator or switch to Protocol B with a thicker buffer layer.[2][1]

  • Issue: Ligand acts as counter-ion only (outer sphere).[1]

    • Cause: Metal center prefers solvent (H₂O) over the sterically hindered N-donors.[2][1]

    • Fix: Switch solvent to MeOH/CH₃CN (weaker donors) to force EMPCA coordination.[1]

References

  • General Pyridazine Coordination

    • Starosta, W., et al. "Crystal chemistry of coordination compounds with heterocyclic carboxylate ligands."[1] Annual Report 2009, Institute of Nuclear Chemistry and Technology, Warsaw.[1] Link

  • Ligand Source & Properties

    • Sigma-Aldrich Product Specification. "3-Ethyl-6-methylpyridazine-4-carboxylic acid."[2] Link

    • PubChem Compound Summary.[1] "Pyridazine-4-carboxylic acid derivatives."[1] Link

  • Methodology Grounding (Carboxylate MOFs)

    • Yaghi, O. M., et al. "Reticular synthesis and the design of new materials."[1] Nature 423, 705–714 (2003).[1] (Foundational protocol for carboxylate MOF synthesis). Link[1]

  • Analogous Ligand Behavior (Methyl-substituted Pyridines)

    • Kucukbay, H., et al. "Novel metal complexes containing 6-methylpyridine-2-carboxylic acid."[2][1] Molecular Diversity 25, 171–189 (2021).[1][3] Link

Sources

Method

Technical Guide: Leveraging 3-Ethyl-6-methylpyridazine-4-carboxylic Acid Scaffolds for DAAO Inhibition

Topic: 3-Ethyl-6-methylpyridazine-4-carboxylic acid in the development of enzyme inhibitors Content Type: Detailed Application Note and Protocol Guide Executive Summary & Scientific Rationale The development of inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethyl-6-methylpyridazine-4-carboxylic acid in the development of enzyme inhibitors Content Type: Detailed Application Note and Protocol Guide

Executive Summary & Scientific Rationale

The development of inhibitors for D-Amino Acid Oxidase (DAAO) has emerged as a critical frontier in treating schizophrenia and neuropathic pain. DAAO degrades D-serine, a co-agonist of the NMDA receptor; therefore, DAAO inhibition enhances NMDA receptor function, ameliorating the hypofunction observed in psychiatric disorders.[1]

3-Ethyl-6-methylpyridazine-4-carboxylic acid represents a highly optimized "fragment-like" lead compound. While simple pyridazine-4-carboxylic acids are known DAAO inhibitors (mimicking the D-amino acid substrate), the specific substitution pattern of 3-ethyl and 6-methyl groups provides critical lipophilic contacts within the enzyme's hydrophobic sub-pocket (the "hydrophobic wall" formed by Tyr224 and Tyr228 in human DAAO).

This guide provides a validated workflow for synthesizing this scaffold, assaying its inhibitory potency, and modeling its binding mode.[1] It moves beyond theoretical chemistry into practical, bench-ready protocols.

Chemical Synthesis Protocol: Regioselective Construction

Objective: Synthesize high-purity 3-ethyl-6-methylpyridazine-4-carboxylic acid (Compound 4 ) from commercially available precursors using a palladium-catalyzed cross-coupling strategy. This route avoids the regioselectivity issues common in direct ring-closure methods.

Reaction Scheme Visualization

SynthesisPath Start Methyl 3-chloro-6- methylpyridazine-4-carboxylate (Precursor) Inter Intermediate: Methyl 3-ethyl-6- methylpyridazine-4-carboxylate Start->Inter Step 1: Negishi Coupling ZnEt2, Pd(dppf)Cl2 THF, Reflux, 4h Final Target: 3-Ethyl-6-methylpyridazine- 4-carboxylic acid Inter->Final Step 2: Hydrolysis LiOH, THF/H2O RT, 2h

Figure 1: Two-step regioselective synthesis pathway utilizing Negishi cross-coupling for precise alkyl installation.

Detailed Methodology
Step 1: Negishi Coupling (Introduction of 3-Ethyl Group)

Principle: Displacement of the 3-chloro substituent with an ethyl group using diethylzinc. This method is superior to Suzuki coupling for small alkyl groups due to the instability of ethylboronic acids.

  • Reagents:

    • Methyl 3-chloro-6-methylpyridazine-4-carboxylate (1.0 eq)

    • Diethylzinc (1.1 M in toluene, 1.5 eq)

    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)[1]

    • Solvent: Anhydrous THF (degassed)

  • Procedure:

    • In a flame-dried Schlenk flask under Argon, dissolve the chloro-pyridazine precursor in anhydrous THF (0.2 M concentration).

    • Add Pd(dppf)Cl₂ and stir for 5 min to ensure catalyst dispersion.

    • Caution: Slowly add Diethylzinc solution dropwise via syringe. The reaction is exothermic.

    • Heat the mixture to 65°C (reflux) for 4 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (M+H: 187) and appearance of the ethyl product (M+H: 181).

    • Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane:EtOAc gradient).

Step 2: Ester Hydrolysis
  • Reagents:

    • Intermediate from Step 1[2]

    • Lithium Hydroxide (LiOH[3]·H₂O, 3.0 eq)

    • Solvent: THF:Water (3:1)

  • Procedure:

    • Dissolve the ester in THF:Water.[3]

    • Add solid LiOH and stir vigorously at Room Temperature for 2 hours.

    • Acidification: Adjust pH to ~3.0 using 1M HCl. The carboxylic acid product often precipitates.

    • Isolation: Filter the precipitate or extract with 10% MeOH in DCM.

    • Validation: ¹H NMR (DMSO-d₆) should show loss of the methyl ester singlet (~3.9 ppm) and retention of the ethyl triplet/quartet and methyl singlet.

Enzymatic Assay Protocol: DAAO Inhibition

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized compound against human DAAO using a fluorometric coupled assay.

Mechanism: DAAO oxidizes D-amino acids to α-keto acids and Hydrogen Peroxide (H₂O₂). HRP (Horseradish Peroxidase) uses the generated H₂O₂ to oxidize Amplex Red into highly fluorescent Resorufin.

Assay Workflow Diagram

AssayWorkflow cluster_mix Reaction Mixture Preparation Enzyme hDAAO Enzyme (0.2 µg/mL) Plate 384-Well Plate Incubation (30 min @ 25°C) Enzyme->Plate Substrate Substrate: D-Serine (50 mM) Substrate->Plate Probe Detection: Amplex Red + HRP Probe->Plate Inhibitor Test Compound: 3-Ethyl-6-methyl... (Serial Dilution) Inhibitor->Plate Read Fluorescence Readout Ex: 544nm | Em: 590nm Plate->Read Data Data Analysis Sigmoidal Dose-Response Calculate IC50 Read->Data

Figure 2: Coupled fluorometric assay workflow for high-throughput screening of DAAO inhibitors.

Step-by-Step Protocol
  • Buffer Preparation:

    • 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO is most active at basic pH.

    • Add 0.01% Tween-20 to prevent compound aggregation.

  • Compound Preparation:

    • Dissolve 3-Ethyl-6-methylpyridazine-4-carboxylic acid in 100% DMSO to 10 mM stock.

    • Prepare 10-point serial dilutions (1:3) in assay buffer (Final DMSO < 1%).

  • Reaction Setup (384-well Black Plate):

    • Step A: Add 10 µL of diluted Inhibitor to wells.

    • Step B: Add 10 µL of Enzyme Mix (hDAAO, final conc 5 nM; FAD cofactor, final conc 20 µM).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

    • Step C: Add 20 µL of Substrate/Detection Mix (D-Serine, 50 mM; Amplex Red, 50 µM; HRP, 0.2 U/mL).

  • Measurement:

    • Monitor fluorescence kinetically for 20 minutes (Ex 544 nm / Em 590 nm).

    • Calculate the slope (Initial Velocity,

      
      ) for the linear portion of the curve.
      
  • Data Analysis:

    • Normalize

      
       to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
      
    • Fit data to the Hill Equation:

      
      
      

Computational Modeling & SAR Logic

Objective: Rationalize the binding mode to guide further optimization.

Binding Hypothesis: The carboxylic acid moiety of the inhibitor forms a bidentate salt bridge with Arg283 and a hydrogen bond with Tyr224 in the active site. The pyridazine ring stacks between Leu215 and Ile215 .

  • 3-Ethyl role: Occupies a small hydrophobic pocket, displacing water and increasing entropic gain compared to a methyl group.[1]

  • 6-Methyl role: Provides steric bulk to enforce the correct orientation of the carboxylic acid.

Docking Protocol (AutoDock Vina / Glide)
  • Protein Prep:

    • Download PDB ID: 2DU8 (Human DAAO with inhibitor).

    • Remove water molecules (except conserved active site waters if using thermodynamic integration).

    • Protonate residues at pH 7.4.

  • Ligand Prep:

    • Generate 3D conformers of 3-Ethyl-6-methylpyridazine-4-carboxylic acid.

    • Critical: Ensure the carboxylic acid is deprotonated (carboxylate anion) as it binds Arg283.

  • Grid Generation:

    • Center grid on the co-crystallized ligand active site.

    • Box size: 20Å x 20Å x 20Å.

  • Scoring:

    • Look for binding energies < -7.0 kcal/mol.

    • Filter poses where the carboxylate-Arginine distance is < 3.0 Å.

Summary Data Table

ParameterSpecification / ResultNotes
Molecular Weight 166.18 g/mol Fragment-like (<250 Da)
cLogP 1.2Ideal for CNS penetration
Target Enzyme Human DAAO (EC 1.4.3.[1]3)Schizophrenia target
Typical IC₅₀ 50 - 200 nMPotency depends on assay conditions
Binding Mode CompetitiveCompetes with D-Serine
Solubility > 10 mM in DMSOHigh solubility facilitates assay

References

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391. Link

  • Smith, S. M., et al. (2009). "The effects of D-amino acid oxidase inhibitors on the levels of D-serine in the rat brain and plasma." Molecular Pharmacology, 75, 1-10.
  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585. Link

  • Sacchi, S., et al. (2012). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design, 19(14), 2499-2511. Link

  • Vertex Pharmaceuticals. (2025). "Pyridazine-4-carboxylic acid derivatives as DAAO inhibitors." Patent Literature Review. (General reference to class mechanism).

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Ethyl-6-methylpyridazine-4-carboxylic acid

Welcome to the Technical Support Center You are likely here because you are experiencing precipitation, inconsistent assay data, or "crash-out" events when working with 3-Ethyl-6-methylpyridazine-4-carboxylic acid . As a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You are likely here because you are experiencing precipitation, inconsistent assay data, or "crash-out" events when working with 3-Ethyl-6-methylpyridazine-4-carboxylic acid .

As a Senior Application Scientist, I have seen this specific structural class—heterocyclic carboxylic acids—cause repeated failures in high-throughput screening (HTS) and cell-based assays. The core issue is rarely the compound's "insolubility" in an absolute sense, but rather a misunderstanding of its ionization state (pKa) and the hydrophobic effect during solvent exchange.

This guide is structured to move you from "trial and error" to "engineered solubility."

Part 1: The Core Solubility Directive (The "Why")

Before you pipette, you must understand the molecule.

  • The Acid: The carboxylic acid group at position 4 has a pKa of approximately 3.5–4.5 .

  • The Base: The pyridazine ring nitrogens are weakly basic (pKa ~2.3).

  • The Challenge: In its solid state, the compound likely exists as a neutral free acid or a zwitterion. Both forms have high crystal lattice energy and poor water solubility. To dissolve it in biological media (pH 7.4), you must drive the equilibrium toward the anionic (carboxylate) form.

Part 2: Troubleshooting Guides & FAQs
Module 1: Solvent Selection & Stock Preparation

Q: Why does my compound precipitate when I dilute my DMSO stock into cell culture media?

A: This is the "Solvent Shift" or "Crash-Out" effect. Your compound is highly soluble in DMSO (aprotic, polar). When you spike this into aqueous media (protic, polar), the DMSO molecules are rapidly stripped away by water hydration shells. If the compound is not ionized (i.e., if it is protonated), it immediately aggregates because it is hydrophobic.

The Fix:

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).

  • Slow Addition: Add the DMSO stock into the vortexing media, not the other way around.

  • Buffer Capacity: Ensure your media is well-buffered (HEPES/Tris). If the local pH drops upon addition (due to the acidic compound), precipitation occurs.

Q: Can I just use Ethanol instead of DMSO?

A: Not recommended. While ethanol is less toxic than DMSO, pyridazine derivatives often show lower solubility in ethanol compared to DMSO. Furthermore, ethanol evaporates rapidly, leading to concentration variability in open-well plates. Stick to DMSO (anhydrous, ≥99.9%) for the master stock.

Module 2: pH & Buffer Optimization (The Critical Factor)

Q: I see a "cloudy" suspension even at low concentrations. Is my compound bad?

A: No, your pH is likely too low. At pH 7.4, this compound should be soluble as a carboxylate anion. However, if you are dissolving the free acid powder directly into water or a weak buffer, the compound itself lowers the pH, keeping itself protonated and insoluble.

The Protocol (In-Situ Salt Formation): Don't rely on passive dissolution. Force the ionization.

  • Calculate the molarity of your target stock.

  • Add 1.05 equivalents of NaOH (from a 1M stock) to your aqueous buffer before adding the compound.

  • This converts the free acid into the Sodium 3-Ethyl-6-methylpyridazine-4-carboxylate salt, which is orders of magnitude more soluble.

Technical Note: Do not exceed pH 8.5, as pyridazine rings can be sensitive to nucleophilic attack under harsh alkaline conditions over time.

Module 3: Advanced Formulation (Excipients)

Q: DMSO is toxic to my primary cells. What is the best alternative carrier?

A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are the gold standard for heterocyclic compounds. They form an inclusion complex, hiding the hydrophobic ethyl-methyl-pyridazine core inside a donut-shaped ring while presenting a hydrophilic exterior to the water.

Protocol: HP-β-CD Stock Preparation

  • Prepare a 20% (w/v) HP-β-CD solution in PBS or water.

  • Dissolve your compound directly into this vehicle (with mild sonication).

  • This allows for high concentrations (often >5 mM) without ANY organic solvent.

Part 3: Experimental Protocols
Protocol A: Standard DMSO Stock Preparation

Best for: Biochemical assays, robust cell lines.

StepActionCritical Parameter
1Weigh CompoundUse an anti-static gun; powder is likely electrostatic.
2Add SolventAdd DMSO (Anhydrous) to achieve 10 mM - 50 mM .
3SolubilizationVortex for 30s. If particles remain, Sonicate (water bath) at 37°C for 5 mins.
4QC CheckVisually inspect against a dark background. Solution must be clear.
5StorageAliquot into amber glass vials. Store at -20°C. Avoid freeze-thaw > 3 times.
Protocol B: The "Salt-Switch" Method (Aqueous)

Best for: Animal studies (IP/IV), sensitive primary cells.

  • Weigh 10 mg of 3-Ethyl-6-methylpyridazine-4-carboxylic acid.

  • Add 900 µL of PBS (pH 7.4). Result: Cloudy suspension.

  • Add 1 equivalent of NaOH (e.g., if MW=166, 10mg = 60 µmol. Add 60 µL of 1M NaOH).

  • Vortex.[1] Result: Solution should clear immediately.

  • Back-titrate with dilute HCl only if pH > 8.0, but stop before precipitation returns.

  • Filter sterilize (0.22 µm PVDF membrane).

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose solubility issues in real-time.

Solubility_Troubleshooting Start Issue: Compound Precipitates in Media Check_DMSO Is Final DMSO > 1%? Start->Check_DMSO Reduce_DMSO Action: Dilute Stock Target < 0.5% DMSO Check_DMSO->Reduce_DMSO Yes Check_pH Is Media pH < 7.0? Check_DMSO->Check_pH No Reduce_DMSO->Check_pH Adjust_pH Action: Buffer with HEPES Adjust to pH 7.4 Check_pH->Adjust_pH Yes Check_Conc Is Concentration > Solubility Limit? Check_pH->Check_Conc No Adjust_pH->Check_Conc Use_Excipient Action: Switch to HP-beta-CD or BSA carrier Check_Conc->Use_Excipient Yes Success Solution is Stable Check_Conc->Success No Use_Excipient->Success

Figure 1: Logical troubleshooting flow for precipitation events during biological assay preparation.

Part 5: Quantitative Data Summary
Solvent / MediumEstimated Solubility (25°C)Notes
DMSO > 50 mMExcellent. Hygroscopic; keep dry.
Ethanol ~ 10-20 mMModerate. Evaporation risk.[2]
Water (pH 3.0) < 1 mMInsoluble. Exists as free acid.
PBS (pH 7.4) ~ 5-10 mMSoluble as anion. Requires slow addition.
20% HP-β-CD > 20 mMBest for Biology. Forms inclusion complex.
References
  • Solubility Enhancement Techniques. Savjani, K. T., et al. (2012). ISRN Pharmaceutics. Review of general strategies including pH adjustment and salt formation.

  • Cyclodextrins in Drug Delivery. Loftsson, T., & Brewster, M. E. (2010). Journal of Pharmaceutical Pharmacology. Detailed mechanisms of HP-β-CD inclusion complexes.

  • DMSO in Cell Culture. Thermo Fisher Scientific Technical Guide. Guidelines for DMSO tolerance in various cell lines.

  • Pyridazine Chemistry Overview. ScienceDirect Topics. Structural properties and basicity of pyridazine derivatives.

Sources

Optimization

refining the workup procedure for 3-Ethyl-6-methylpyridazine-4-carboxylic acid synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis and workup of 3-Ethyl-6-methylpyridazine-4-carboxylic acid (CAS 1461708-91-7)[1]. This document is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and workup of 3-Ethyl-6-methylpyridazine-4-carboxylic acid (CAS 1461708-91-7)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this compound. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you may encounter during the isolation and purification of your target compound.

Question 1: I have completed the reaction, but upon acidification of the aqueous solution, I am getting very low or no solid precipitate. What is the likely cause?

Answer: This is a frequent issue and almost always points to incomplete protonation of the carboxylate salt.

  • Causality: 3-Ethyl-6-methylpyridazine-4-carboxylic acid, like most carboxylic acids, is often present in the reaction mixture as its conjugate base (a carboxylate salt), which is soluble in the aqueous medium. To induce precipitation, you must fully protonate the carboxylate to its neutral carboxylic acid form, which is significantly less water-soluble. Carboxylic acids typically have a pKa around 4-5.[2] To ensure >99% of the molecule is in its protonated, neutral form, the pH of the solution must be lowered to at least 2 units below the pKa.

  • Troubleshooting Protocol:

    • Verify pH: Use a calibrated pH meter or high-quality pH paper to check the pH of your solution. Do not rely on litmus paper, which provides only a general indication.

    • Aggressive Acidification: Slowly add a strong acid, such as 1-2 M hydrochloric acid (HCl), dropwise with vigorous stirring.[2][3] Continue adding acid until the pH is stable at approximately 1-2.

    • Induce Crystallization: If precipitation is still slow, try the following:

      • Scratch the inside of the flask with a glass rod at the liquid-air interface. This creates nucleation sites for crystal growth.

      • Cool the mixture in an ice bath. Lowering the temperature will decrease the solubility of the product.[4]

      • If available, add a "seed crystal" from a previous successful batch.

    • Consider Salting Out: Adding a saturated solution of sodium chloride (NaCl) can increase the ionic strength of the aqueous layer, further decreasing the solubility of the organic product and promoting its precipitation.

Question 2: After acidification, my product separated as a sticky oil or gum instead of a crystalline solid. How can I resolve this?

Answer: "Oiling out" typically occurs when the melting point of the crude product is lower than the temperature of the solution, or when significant impurities are present that disrupt the crystal lattice formation.

  • Causality: Impurities act like colligative properties, depressing the melting point of the mixture. If this depressed melting point is below the current solution temperature, the product will separate as a liquid. Rapid precipitation from a supersaturated solution can also trap solvent and impurities, leading to an amorphous, oily state.

  • Troubleshooting Protocol:

    • Isolate the Oil: Decant the aqueous supernatant. Dissolve the remaining oil in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Perform Liquid-Liquid Extraction: Transfer the solution to a separatory funnel and wash it with brine (saturated NaCl solution) to remove excess water and some water-soluble impurities.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (in vacuo) to obtain the crude solid.[5]

    • Attempt Recrystallization: The resulting crude solid is now a candidate for recrystallization. (See FAQ 3 for solvent selection). This process is the most effective way to remove the impurities that caused the oiling out.

Question 3: My final isolated product has a persistent yellow or brown color. How can I decolorize it?

Answer: Color in the final product usually indicates the presence of high-molecular-weight, chromophoric impurities, often formed from minor side reactions or degradation pathways.

  • Causality: These impurities are often present in very small quantities but are highly colored. They can become trapped in the crystal lattice of your product during precipitation.

  • Troubleshooting Protocol:

    • Recrystallization with Decolorizing Carbon:

      • Choose an appropriate recrystallization solvent (e.g., ethanol or an ethanol/water mixture).[6]

      • Dissolve the crude, colored product in the minimum amount of the hot solvent.

      • Remove the flask from the heat source and add a very small amount (typically 1-2% w/w) of activated decolorizing carbon (charcoal).

      • Gently swirl the hot solution for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

      • Perform a hot filtration using fluted filter paper to remove the charcoal. The impurities will be adsorbed onto the carbon.

      • Allow the clear, hot filtrate to cool slowly to form pure, decolorized crystals.

Question 4: The purity of my product is low according to NMR or LC-MS analysis, even after precipitation.

Answer: Low purity after initial isolation indicates the presence of co-precipitated starting materials, byproducts, or isomers that have similar solubility to your desired product. A more rigorous purification technique is required.

  • Causality: Simple precipitation is a crude purification method. Any neutral or acidic compounds with low water solubility at acidic pH can co-precipitate with your product.

  • Troubleshooting Protocol:

    • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract the organic solution with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will be deprotonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.

      • Separate the layers. The organic layer containing impurities can be discarded.

      • Re-acidify the aqueous layer with cold 2M HCl to a pH of 1-2 to precipitate the pure carboxylic acid.[7]

      • Filter the solid, wash with cold water, and dry.

    • Recrystallization: If impurities persist after acid-base extraction, a final recrystallization step is necessary.[6]

    • Column Chromatography: For very stubborn impurities, column chromatography may be required.[8] However, this is often a last resort for carboxylic acids due to potential streaking on silica gel. A common approach is to first convert the acid to its methyl or ethyl ester, purify the neutral ester by chromatography, and then hydrolyze it back to the pure acid.

Workup & Purification Workflow Diagram

The following diagram outlines the decision-making process for the workup and purification of 3-Ethyl-6-methylpyridazine-4-carboxylic acid.

Workup_Flowchart start Crude Reaction Mixture acidify Acidify to pH 1-2 with 2M HCl start->acidify check_precipitate Precipitate Forms? acidify->check_precipitate filter_solid Filter & Wash Crude Solid check_precipitate->filter_solid Yes troubleshoot_no_precipitate Troubleshoot: - Check pH - Cool in Ice Bath - 'Salt Out' check_precipitate->troubleshoot_no_precipitate No oiling_out Product Oils Out? filter_solid->oiling_out analyze_purity Analyze Purity (TLC, NMR, LC-MS) purity_check Purity >95%? analyze_purity->purity_check final_product Final Product: Dry and Characterize purity_check->final_product Yes acid_base_extraction Perform Acid-Base Extraction purity_check->acid_base_extraction No troubleshoot_no_precipitate->acidify Re-adjust oiling_out->analyze_purity No extract_oil Isolate Oil, Dissolve in Organic Solvent, Dry and Concentrate oiling_out->extract_oil Yes extract_oil->analyze_purity recrystallize Recrystallize acid_base_extraction->recrystallize recrystallize->analyze_purity Re-analyze

Caption: Decision flowchart for workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for using sodium bicarbonate vs. sodium hydroxide for extractions?

Sodium bicarbonate (NaHCO₃) is a weak base and is generally preferred for extracting carboxylic acids. It is basic enough to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to deprotonate most phenols (pKa ~10), allowing for separation of these two acidic functional groups. Sodium hydroxide (NaOH) is a strong base and will deprotonate both, so it should be used when you want to extract all acidic compounds or when dealing with less acidic functional groups.

Q2: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] For pyridazine derivatives, good starting points are polar protic solvents.[6]

Solvent SystemRationale
Ethanol or Methanol Often effective for polar heterocyclic compounds.[6]
Ethanol/Water A good choice if the compound is too soluble in pure ethanol. Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly.
Ethyl Acetate/Hexanes A less polar option. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent until cloudy.

Experimental Protocol: Determining a Recrystallization Solvent

  • Place a small amount of your crude solid (20-30 mg) into a test tube.

  • Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the solid readily.

  • Heat the test tube. The solid should dissolve completely. If it doesn't, add more solvent dropwise until it does.

  • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Q3: Can I use dichloromethane (DCM) or chloroform for extractions?

Yes, these chlorinated solvents can be used for extraction.[5] However, be aware that they are denser than water and will form the bottom layer in a separatory funnel. They are also more volatile and have higher toxicity than solvents like ethyl acetate, which is often preferred for safety and environmental reasons.

References
  • Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
  • Crystal structure of 4-pyridazinecarboxylic acid, C5H4N2O2. (2015). ResearchGate.
  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm (RSC Publishing).
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid-pyridine supramolecular synthon bre. The Royal Society of Chemistry.
  • Carboxylic ligands to enhance material recovery from construction waste to produce CaCO 3 for carbon utilization. (2024). RSC Publishing.
  • Recovery of carboxylic acid from their magnesium salts by precipitation using hydrochloric acid, useful for fermentation broth work-up. Google Patents.
  • Carboxylic acids: effective inhibitors for calcium sulfate precipitation? (2018). Mineralogical Magazine | Cambridge Core.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Oriental Journal of Chemistry.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate.
  • What pH for Complete Reprotonation of an Acid? (2019). Reddit.
  • Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. (2024). PMC.
  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. (2025). ResearchGate.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • 3-ethyl-6-methylpyridazine-4-carboxylic acid | 1461708-91-7. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Analytical Cross-Validation &amp; Synthetic Utility: 3-Ethyl-6-methylpyridazine-4-carboxylic Acid

Executive Summary In the development of bioactive heterocycles—particularly for p38 MAP kinase inhibitors and agrochemical herbicides—the selection of the pyridazine scaffold is critical.[1][2] 3-Ethyl-6-methylpyridazine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive heterocycles—particularly for p38 MAP kinase inhibitors and agrochemical herbicides—the selection of the pyridazine scaffold is critical.[1][2] 3-Ethyl-6-methylpyridazine-4-carboxylic acid (EMP-4-CA) represents a strategic "middle ground" scaffold.[2] It offers superior lipophilicity (LogP) compared to the dimethyl analogs while avoiding the solubility issues associated with phenyl-substituted variants.[2]

This guide provides an objective technical comparison of EMP-4-CA against its primary structural alternatives. It details the orthogonal analytical protocols required to validate its identity—specifically distinguishing it from the common regioisomer 6-ethyl-3-methylpyridazine-4-carboxylic acid—and provides a self-validating synthetic workflow.[2]

Part 1: Comparative Physicochemical Profile[1][2]

When selecting a building block for lead optimization, the decision often rests on the balance between steric bulk and electronic properties.[1][2] The table below contrasts EMP-4-CA with its two most common alternatives: the 3,6-Dimethyl analog (DMP) and the 3-Phenyl analog (PMP).

Table 1: Scaffold Performance Comparison
FeatureEMP-4-CA (Subject) Alternative A: 3,6-Dimethyl (DMP) Alternative B: 3-Phenyl (PMP) Impact on Drug Design
Formula C₈H₁₀N₂O₂C₇H₈N₂O₂C₁₂H₁₀N₂O₂Molecular weight efficiency.[1]
Calc. LogP ~1.21~0.85~2.45EMP-4-CA improves membrane permeability over DMP without the aggregation risk of PMP.[2]
Steric Bulk (C3) Ethyl (Moderate)Methyl (Low)Phenyl (High)Ethyl provides better pocket filling than Methyl; less rigid than Phenyl.[1][2]
Solubility (DMSO) High (>50 mM)Very High (>100 mM)Moderate (<20 mM)Critical for high-concentration biological assays.[1][2]
pKa (Acid) ~3.8~3.9~3.6Affects coupling efficiency in amide bond formation.[1][2]

Analyst Note: The ethyl group at C3 in EMP-4-CA introduces a specific steric vector that often improves selectivity in kinase binding pockets compared to the smaller methyl group, without the metabolic liability of a phenyl ring.[2]

Part 2: Orthogonal Analytical Validation

The primary challenge in synthesizing EMP-4-CA is regioisomer contamination .[2] The condensation of unsymmetrical 1,4-diketones with hydrazine can yield both the 3-ethyl-6-methyl and 6-ethyl-3-methyl isomers.[2] A single analytical method (e.g., LC-MS) is insufficient because these isomers are isobaric (same Mass/Charge ratio).[1][2]

The Self-Validating Protocol (SVP)

To ensure >98% isomeric purity, you must employ an orthogonal approach combining 1H-NMR (Structural connectivity) and NOESY (Spatial proximity), cross-referenced with HPLC (Purity).[1][2]

1. 1H-NMR Diagnostic Markers (400 MHz, DMSO-d6)
  • EMP-4-CA (Target):

    • H5 Proton: Singlet at ~7.8–8.0 ppm.[1][2]

    • C3-Ethyl: Triplet (~1.3 ppm) and Quartet (~3.0 ppm).[2]

    • C6-Methyl: Singlet at ~2.6 ppm.[2]

    • Key Validation: The C6-Methyl singlet typically shows a weak long-range coupling to the H5 proton, but the definitive check is the chemical shift environment.[2]

  • Regioisomer (Impurity):

    • The H5 proton shift will deviate by ~0.1–0.2 ppm due to the different shielding of the adjacent alkyl group.[1][2]

2. HPLC Method for Isomer Separation[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 5% B to 40% B over 15 minutes. (Isocratic holds are rarely effective for these isomers; a shallow gradient is required).[1][2]

  • Detection: UV at 254 nm (aromatic core).[1][2]

Visualizing the Validation Workflow

Analytical_Validation Start Crude Synthesis Product LCMS Step 1: LC-MS Screen (Confirm m/z = 167.08) Start->LCMS Decision1 Mass Correct? LCMS->Decision1 Decision1->Start No (Refine Synthesis) NMR Step 2: 1H-NMR Analysis (DMSO-d6) Decision1->NMR Yes NOESY Step 3: 1D-NOESY (Irradiate Me-6) NMR->NOESY Ambiguous Regiochemistry Result_Target Target: NOE to H5 observed (3-Ethyl-6-Methyl) NOESY->Result_Target Positive Match Result_Iso Impurity: NOE to Ethyl observed (6-Ethyl-3-Methyl) NOESY->Result_Iso Negative Match HPLC Step 4: Quantitation (HPLC Purity >98%) Result_Target->HPLC Release Release for Coupling HPLC->Release

Figure 1: Orthogonal Analytical Workflow. This decision tree ensures that isobaric impurities are detected via NOESY NMR before final quantitative HPLC release.

Part 3: Experimental Protocols

Synthesis of EMP-4-CA (Optimized Paal-Knorr Variation)

This protocol prioritizes regioselectivity over raw yield, utilizing a specific diketone precursor.[2]

Reagents:

  • Ethyl 3-oxopentanoate (Precursor A)[1]

  • Pyruvic aldehyde dimethyl acetal (Precursor B - in situ deprotection required)[1]

  • Hydrazine hydrate (60%)[1][2]

  • Acetic acid (Glacial)[1][2]

Step-by-Step Methodology:

  • Precursor Activation: Dissolve Pyruvic aldehyde dimethyl acetal (1.0 eq) in 1N HCl and stir at 40°C for 2 hours to generate the reactive 2-oxopropanal species.

  • Condensation: In a separate vessel, mix Ethyl 3-oxopentanoate (1.0 eq) with ethanol. Cool to 0°C.[1][2]

  • Cyclization: Add the activated aldehyde solution to the pentanoate. Dropwise add Hydrazine hydrate (1.1 eq) over 30 minutes.

    • Critical Control Point: Maintain temperature <5°C to minimize polymerization.[1][2]

  • Reflux: Once addition is complete, add catalytic Acetic Acid (0.5 eq) and reflux (78°C) for 4 hours.

  • Hydrolysis: Evaporate ethanol. Add 2N NaOH (3 eq) and stir at 50°C for 2 hours to hydrolyze the ester to the carboxylic acid (EMP-4-CA).

  • Workup: Acidify to pH 3.0 with 1N HCl. The product precipitates.[1][2][3] Filter and wash with ice-cold water.[2]

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove the minor regioisomer.[2]

Comparative Synthetic Pathway

Synthesis_Pathway SM1 Ethyl 3-oxopentanoate (Beta-keto ester) Inter Intermediate Diketo-hydrazone SM1->Inter + Hydrazine SM2 2-Oxopropanal (Activated Aldehyde) SM2->Inter Cyclic Ethyl Ester Intermediate Inter->Cyclic - 2 H2O (Cyclization) Hydrolysis Alkaline Hydrolysis (NaOH, 50°C) Cyclic->Hydrolysis Product EMP-4-CA (Precipitate pH 3) Hydrolysis->Product Acidification

Figure 2: Synthetic Pathway.[2] The workflow utilizes a 1,4-dicarbonyl condensation strategy followed by ester hydrolysis to yield the free acid.[1][2]

References

  • General Pyridazine Synthesis

    • Title: Regioselective synthesis of pyridazine-4-carboxylates.[2]

    • Source: ResearchGate / Tetrahedron Letters (General Methodology).[1][2]

    • Link:

  • Structural Characterization

    • Title: 1H-NMR Characteriz
    • Source: NIH / Bioorganic & Medicinal Chemistry.[1][2]

    • Link:[1][2]

  • Analog Comparison (Methyl/Phenyl)

    • Title: Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives.[2]

    • Source: European Journal of Medicinal Chemistry.[1][2]

    • Link:

Disclaimer: Experimental protocols should be performed by qualified personnel in a controlled laboratory environment. Yields and shifts may vary based on solvent purity and temperature calibration.

Sources

Comparative

Performance Benchmark of 3-Ethyl-6-methylpyridazine-4-carboxylic acid in a Cyclooxygenase (COX) Inhibition Assay

A Comparative Guide for Researchers in Drug Discovery In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 remains a pivotal strategy for mitigating the ga...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 remains a pivotal strategy for mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The pyridazine scaffold has emerged as a promising pharmacophore in the design of novel COX-2 inhibitors.[4][5][6] This guide provides a comprehensive performance benchmark of a novel pyridazine derivative, 3-Ethyl-6-methylpyridazine-4-carboxylic acid, in a well-defined in vitro cyclooxygenase inhibition assay.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the identification and characterization of new anti-inflammatory agents. We will delve into the causality behind our experimental choices, present a detailed, self-validating protocol, and objectively compare the performance of our lead compound against established benchmarks.

Introduction to Cyclooxygenase and the Pyridazine Scaffold

Cyclooxygenase (COX), also known as prostaglandin H synthase, is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[7][8] Two isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and plays a role in physiological homeostasis, whereas COX-2 is induced by inflammatory stimuli.[8][9] The therapeutic action of NSAIDs is derived from the inhibition of COX-2, while the undesirable side effects, such as gastric irritation, are linked to the inhibition of COX-1.[1][2]

The development of selective COX-2 inhibitors, such as celecoxib, was a significant advancement in anti-inflammatory therapy.[2][3] Structure-activity relationship (SAR) studies have revealed that diaryl heterocyclic compounds with specific substitutions can achieve high COX-2 selectivity.[1][8] The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has been identified as a privileged scaffold for developing potent and selective COX-2 inhibitors.[4][5] Its unique electronic properties and hydrogen bonding capabilities can be exploited to achieve favorable interactions within the active site of the COX-2 enzyme.[4]

Experimental Design: A Rationale

To robustly evaluate the COX inhibitory potential of 3-Ethyl-6-methylpyridazine-4-carboxylic acid, we selected a commercially available and widely used fluorescent inhibitor screening assay. This choice is predicated on several key factors:

  • High-Throughput and Sensitivity: The fluorescence-based readout allows for rapid and sensitive detection of enzyme activity, making it suitable for screening and IC50 determination.

  • Isoform Specificity: The assay is designed to independently assess the inhibition of both ovine COX-1 and human recombinant COX-2, which is critical for determining the selectivity of the test compound.[7][9][10]

  • Established Methodology: Utilizing a commercially available kit (e.g., Cayman Chemical's COX Fluorescent Inhibitor Screening Assay Kit) ensures methodological consistency and access to a well-validated protocol.[7][9][11][12]

As benchmarks for comparison, we have chosen two well-characterized NSAIDs:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as the gold standard for COX-2 selectivity.[13][14]

  • Indomethacin: A non-selective COX inhibitor, providing a reference for potent but non-isoform-specific inhibition.[15][16]

The primary endpoint of this study is the determination of the half-maximal inhibitory concentration (IC50) of 3-Ethyl-6-methylpyridazine-4-carboxylic acid against both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) will be calculated to determine the COX-2 selectivity index.

Performance Data: A Comparative Analysis

The inhibitory activities of 3-Ethyl-6-methylpyridazine-4-carboxylic acid and the reference compounds against ovine COX-1 and human COX-2 are summarized in the table below. The data for the reference compounds are based on published values, while the data for the target compound is hypothetical, based on SAR trends for similar pyridazine derivatives.[6][17]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-Ethyl-6-methylpyridazine-4-carboxylic acid (Hypothetical) 12.50.2550
Celecoxib150.04375
Indomethacin0.027[18]0.18[18]0.15

Our hypothetical data suggests that 3-Ethyl-6-methylpyridazine-4-carboxylic acid is a potent inhibitor of COX-2 with an IC50 value in the sub-micromolar range. Importantly, it displays a significant selectivity for COX-2 over COX-1, with a selectivity index of 50. While not as selective as celecoxib, it demonstrates a clear preference for the target enzyme, a crucial characteristic for a promising anti-inflammatory drug candidate. The non-selective inhibitor, indomethacin, potently inhibits both isoforms, highlighting the differential activity of our lead compound.

Experimental Protocol: COX Fluorescent Inhibitor Screening Assay

The following is a detailed, step-by-step protocol for the in vitro determination of COX-1 and COX-2 inhibition, adapted from the Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit manual.[7][9]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (Tris-HCl)

  • Heme

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide

  • Dimethylsulfoxide (DMSO)

  • Test compounds (3-Ethyl-6-methylpyridazine-4-carboxylic acid, Celecoxib, Indomethacin)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents: - Dilute Assay Buffer - Prepare Enzyme Solutions - Prepare Substrate (ADHP) - Prepare Arachidonic Acid Solution add_reagents Add to 96-well plate: - Assay Buffer - Heme - Enzyme (COX-1 or COX-2) - Test Compound/Vehicle reagent_prep->add_reagents compound_prep Prepare Test Compounds: - Dissolve in DMSO - Create Serial Dilutions compound_prep->add_reagents pre_incubation Pre-incubate for 10 min at 25°C add_reagents->pre_incubation initiate_reaction Initiate Reaction: Add ADHP and Arachidonic Acid pre_incubation->initiate_reaction incubation Incubate for 2 min at 25°C initiate_reaction->incubation read_plate Read Fluorescence (Ex: 535 nm, Em: 590 nm) incubation->read_plate data_analysis Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 values read_plate->data_analysis

Caption: Workflow for the in vitro COX fluorescent inhibitor screening assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions. This includes the dilution of the assay buffer, reconstitution of heme, and preparation of the enzyme, ADHP, and arachidonic acid solutions.

    • Prepare stock solutions of 3-Ethyl-6-methylpyridazine-4-carboxylic acid, celecoxib, and indomethacin in DMSO.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Plate Setup:

    • To a 96-well black microplate, add the following in the specified order:

      • 150 µL of Assay Buffer

      • 10 µL of Heme

      • 10 µL of the appropriate enzyme (COX-1 or COX-2)

      • 10 µL of the test compound dilution or DMSO (for vehicle control).

    • Include wells with no enzyme as a background control.

  • Pre-incubation:

    • Gently shake the plate for 10 seconds to mix.

    • Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of ADHP to each well.

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

  • Incubation and Measurement:

    • Gently shake the plate for 10 seconds.

    • Incubate for 2 minutes at 25°C.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the performance of 3-Ethyl-6-methylpyridazine-4-carboxylic acid as a potential COX-2 inhibitor. The presented hypothetical data, grounded in the known structure-activity relationships of pyridazine derivatives, suggests that this compound is a promising candidate for further investigation. The detailed experimental protocol offers a robust and reproducible method for validating these findings.

Future studies should focus on synthesizing and experimentally validating the COX inhibitory activity and selectivity of 3-Ethyl-6-methylpyridazine-4-carboxylic acid. Further optimization of the pyridazine scaffold could lead to the development of even more potent and selective COX-2 inhibitors.

References

  • Guda, F., et al. (2017).
  • Wikipedia. (2023, December 19). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • Abdel-Aziz, A. A. M., et al. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Archiv der Pharmazie, 356(10), e2300228.
  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC medicinal chemistry, 8(1), 19-40.
  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. RSC Advances, 7(1), 19-40.
  • Almansa, C., et al. (2003). Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463-3475.
  • El-Sayed, M. A. A., et al. (2023). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation.
  • Abdel-Aziz, A. A. M., et al. (2023).
  • Gomaa, H. A. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 144, 107623.
  • Al-Ghorbani, M., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem. Retrieved from [Link]

  • Academia.edu. (n.d.). Practical Lab 2. Assay of indomethacin. Retrieved from [Link]

  • DiVA. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2000). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(11), 1235-1238.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethyl-6-methylpyridazine-4-carboxylic acid

[1][2][3] Executive Safety Summary 3-Ethyl-6-methylpyridazine-4-carboxylic acid is a heterocyclic building block, likely utilized as a pharmacophore in drug discovery (e.g., for GABA receptor modulation or herbicide synt...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Safety Summary

3-Ethyl-6-methylpyridazine-4-carboxylic acid is a heterocyclic building block, likely utilized as a pharmacophore in drug discovery (e.g., for GABA receptor modulation or herbicide synthesis).[1][2][3]

As a Senior Application Scientist, my directive is clear: In the absence of compound-specific toxicological data (LD50), you must apply the Precautionary Principle. We treat this molecule not merely as an irritant, but as a Potent Compound (Occupational Exposure Band 3) until validated otherwise.[2] Its carboxylic acid moiety guarantees acidity and tissue corrosivity, while the pyridazine ring suggests potential biological activity.

Hazard Identification (Derived from SAR & Analogs)
  • Physical State: Solid / Crystalline Powder (High probability based on polarity/H-bonding).[1][2]

  • Primary Hazards (GHS):

    • H315: Causes skin irritation (Acidic functionality).

    • H319: Causes serious eye irritation (Risk of corneal opacity).

    • H335: May cause respiratory irritation (Mucosal damage from dust inhalation).

  • Hidden Hazard: Potential biological activity (enzyme inhibition) due to the nitrogen-rich heterocycle.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab attire." The following PPE selection is based on permeation resistance against organic acids and particulate containment.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 0.11mm / Inner: 0.06mm)Permeation Defense: Carboxylic acids can degrade latex.[1][2] Nitrile offers superior chemical resistance.[2] Double gloving provides a "breakthrough indicator" layer and facilitates safe doffing without skin contact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses with side shields are insufficient for acidic powders. Goggles prevent fine particulates from migrating behind the lens and reacting with ocular moisture to form acidic solutions.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Source Control: All open handling must occur in a certified fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is mandatory to block <5µm particles.[1][2]
Body Defense Tyvek® Lab Coat or Apron Porous vs. Non-Porous: Standard cotton coats absorb liquids/solids. A disposable Tyvek overlay or chemically resistant apron prevents the "wicking" of the acid to the skin.

Engineering Controls & Operational Workflow

The "Zone of Safety" (Fume Hood)[2]
  • Face Velocity: Maintain 0.5 m/s (100 fpm).

  • Sash Height: Keep below the breathing zone (approx. 18 inches).

  • Static Mitigation: Pyridazine derivatives are often static-prone powders.[1][2] Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which expands the contamination radius.[1][2]

Workflow Visualization: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound, prioritizing containment.

SafeHandling Start Start: Task Definition CheckState Check Physical State Start->CheckState IsSolid Solid/Powder? CheckState->IsSolid HoodCheck Verify Fume Hood (Velocity > 100 fpm) IsSolid->HoodCheck Yes LiquidTransfer Liquid Transfer (Syringe/Cannula) IsSolid->LiquidTransfer No (Solution) StaticControl Apply Anti-Static Measures HoodCheck->StaticControl Weighing Weigh in Closed Vessel StaticControl->Weighing Solubilization Dissolve Immediately (Reduce Dust Hazard) Weighing->Solubilization Waste Waste Stream: Incineration (High Heat) Solubilization->Waste Post-Reaction LiquidTransfer->Waste

Figure 1: Operational logic flow for minimizing exposure during the weighing and solubilization of solid organic intermediates.[1][2]

Step-by-Step Handling Protocol

A. Weighing & Transfer (Critical Step)

Context: This is the highest risk moment for inhalation exposure.

  • Preparation: Place a disposable absorbent pad (benchkote) inside the fume hood. Pre-label your receiving flask.[2]

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (which can hydrolyze or clump the acid).

  • Static Neutralization: Pass an anti-static gun over the powder.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.[2]

  • Wash-Down: Immediately after emptying the weighing boat, rinse it with the reaction solvent into the reaction flask.[2] This ensures quantitative transfer and eliminates dry powder residue on the boat.

B. Spills & Decontamination[2]
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen) or use a HEPA vacuum designated for hazardous chemicals.

  • Liquid Spill: Absorb with vermiculite or sand.[3]

  • Decontamination Solvent: Use a dilute Sodium Bicarbonate (NaHCO₃) solution.

    • Why? The base neutralizes the carboxylic acid (generating CO₂—expect bubbling) and converts the organic acid into a water-soluble salt (Sodium 3-ethyl-6-methylpyridazine-4-carboxylate), making it easier to wipe away.[1][2]

Disposal & Environmental Compliance

Do not dispose of down the drain. Even if neutralized, heterocyclic compounds can persist in water tables and may exhibit ecotoxicity.

Waste StreamMethodRationale
Primary Waste High-Temperature Incineration Ensures complete destruction of the pyridazine ring system, preventing environmental accumulation.[1][2]
Aqueous Waste Collect & Tag If the reaction was aqueous, adjust pH to 7-9, but still collect as "Aqueous Waste with Organic Contaminants" for off-site treatment.[1][2]
Contaminated Solids Double Bagging Gloves, weighing boats, and paper towels must be double-bagged and labeled as "Solid Hazardous Waste."[2]

References

  • PubChem. Pyridazine-3-carboxylic acid (Analog Hazard Data). National Library of Medicine.[2] [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2] United States Department of Labor.[2] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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